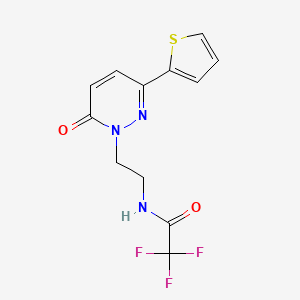

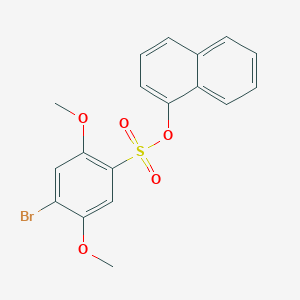

![molecular formula C22H15FN2O2S B2527209 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-15-7](/img/structure/B2527209.png)

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and characterized for various biological activities, including sensing of metal cations, inhibition of enzymes, antimicrobial properties, and anticancer activities. The papers provided discuss compounds with similar structural motifs, such as benzothiazole and benzamide groups, which are often seen in biologically active molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures starting from simple precursors. For instance, compounds with benzothiazole moieties are synthesized by acyl chlorination of benzoic acids followed by coupling with amines and cyclization in the presence of acetic anhydride . Similarly, the synthesis of benzamide derivatives is reported to involve condensation reactions, as well as the use of intermediates like hydrazinecarbothioyl benzamide . These methods could potentially be adapted for the synthesis of "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide".

Molecular Structure Analysis

Structural investigations of related compounds have been conducted using techniques such as NMR, IR, and crystallography. For example, the crystal structure analysis of benzamide derivatives has revealed the importance of hydrogen bonding and atom-atom contacts in determining the crystal packing . These techniques would be essential in analyzing the molecular structure of "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" to understand its conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole and benzamide compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the fluorophenol moiety in benzoxazole and benzothiazole analogues has been shown to be highly sensitive to pH changes, which is utilized in the design of fluorescent probes . The reactivity of "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating phenoxy group, affecting its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and benzamide derivatives, such as solubility, melting point, and stability, are crucial for their biological application. The presence of substituents like fluorine can significantly affect these properties. For example, the introduction of fluorine atoms has been associated with increased lipophilicity, which can enhance cell membrane permeability . The specific properties of "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" would need to be determined experimentally to assess its suitability for biological studies.

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties

Research into compounds similar to 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide often focuses on their synthetic pathways and chemical properties. For instance, methodologies for synthesizing benzimidazoles, quinoxalines, and benzothiazoles are explored due to their significance in producing pharmacologically active agents and materials with unique electronic properties. The synthesis of these compounds involves various strategies, including condensation reactions and cross-coupling techniques, highlighting the importance of understanding chemical reactivity and functional group manipulation in organic synthesis (Ibrahim, 2011).

Pharmacological Activities

The pharmacological relevance of structurally related compounds is another area of extensive study. Benzothiazoles, for example, are investigated for their potential in addressing a wide range of diseases, from infectious diseases to cancer, due to their ability to interact with biological targets. These investigations are crucial for drug discovery and development, as understanding the relationship between structure and activity can lead to the design of more effective and safer therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Material Science and Photophysical Properties

In material science, the incorporation of such compounds into molecular frameworks can result in materials with novel photophysical properties, applicable in organic light-emitting diodes (OLEDs) and photovoltaic cells. The exploration of these materials contributes to the development of new technologies for energy conversion and storage, underscoring the interdisciplinary nature of research involving heterocyclic compounds (Mazimba, 2016).

Mécanisme D'action

Orientations Futures

The future research directions for “3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their antibacterial properties, especially given the increasing prevalence of antibiotic-resistant bacteria . Additionally, understanding their synthesis and chemical properties could lead to the development of more effective antibacterial agents.

Propriétés

IUPAC Name |

3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O2S/c23-17-6-4-5-16(13-17)21(26)25-22-24-20(14-28-22)15-9-11-19(12-10-15)27-18-7-2-1-3-8-18/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFVZVOADQSHNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)

![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)